Trisilylphosphane

Description

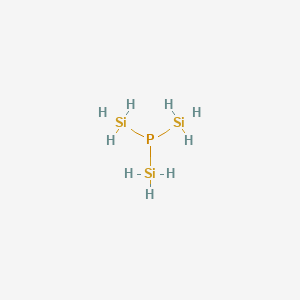

Structure

3D Structure

Properties

IUPAC Name |

trisilylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H9PSi3/c2-1(3)4/h2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANZKUUHUWJRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SiH3]P([SiH3])[SiH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9PSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15110-33-5 | |

| Record name | Phosphine, trisilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015110335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Preparative Routes for Trisilylphosphane and Its Derivatives

Overview of Established Synthetic Pathways

Established synthetic pathways to trisilylphosphanes and their derivatives primarily involve the formation of phosphorus-silicon bonds through various chemical reactions. These methods range from classical salt metathesis to more recently developed single-step procedures.

Salt metathesis is a conventional and widely utilized method for constructing P-Si bonds. researchgate.net This approach typically involves the reaction of an alkali metal phosphide (B1233454) with a halosilane. d-nb.info For instance, tris(trimethylsilyl)phosphine (B101741) can be synthesized by reacting trilithium phosphide with chlorotrimethylsilane. thieme-connect.de Another common method involves the slow addition of a sodium/potassium alloy to white phosphorus, followed by the addition of chlorotrimethylsilane, which can produce tris(trimethylsilyl)phosphine in high yields. thieme-connect.de

A notable example is the preparation of tris(trimethylsilyl)phosphine from trimethylsilyl (B98337) chloride, white phosphorus, and a sodium-potassium alloy. wikipedia.orgchemicalbook.com This reaction proceeds as follows:

1/4 P₄ + 3 (CH₃)₃SiCl + 3 Na/K → P(Si(CH₃)₃)₃ + 3 NaCl/KCl wikipedia.org

| Reactants | Product | Key Features |

| White Phosphorus (P₄), Trimethylsilyl Chloride ((CH₃)₃SiCl), Sodium-Potassium Alloy (Na/K) | Tris(trimethylsilyl)phosphine (P(Si(CH₃)₃)₃) | Common and effective method for preparing the trimethylsilyl derivative. |

| Trilithium Phosphide (Li₃P), Chlorotrimethylsilane ((CH₃)₃SiCl) | Tris(trimethylsilyl)phosphine (P(Si(CH₃)₃)₃) | An alternative salt metathesis route. thieme-connect.de |

The synthesis of the parent trisilylphosphane, (SiH₃)₃P, can be achieved through reactions involving silicon hydrides and phosphorus-containing precursors. An earlier method involved the reaction of silyl (B83357) bromide (SiH₃Br) with solid potassium phosphide (KPH₂). rsc.org However, this method is often impractical for large-scale synthesis due to the challenges associated with handling the unstable and highly toxic starting materials, such as phosphine (B1218219) (PH₃), which is required for the preparation of KPH₂. rsc.org Exchange reactions between monosilylphosphine (SiH₃PH₂) and chlorinated silanes have also been explored, leading to the formation of various silicon-phosphorus hydrides. rsc.org

To circumvent the use of hazardous starting materials, a more recent and efficient single-step method for the synthesis of this compound, (SiH₃)₃P, has been developed. rsc.orgrsc.org This approach involves the reaction of silyl bromide (SiH₃Br) with tris(trimethylstannyl)phosphine ((CH₃)₃Sn)₃P. rsc.orgrsc.org This reaction produces (SiH₃)₃P in high purity and quantitative yields, with trimethyltin bromide ((CH₃)₃SnBr) as a byproduct that can be easily separated. rsc.org

The reaction is as follows:

3 SiH₃Br + ((CH₃)₃Sn)₃P → (SiH₃)₃P + 3 (CH₃)₃SnBr rsc.org

This method is considered safer and more straightforward for producing high-purity this compound suitable for applications in semiconductor fabrication. rsc.org

| Reactants | Product | Advantages |

| Silyl Bromide (SiH₃Br), Tris(trimethylstannyl)phosphine (((CH₃)₃Sn)₃P) | This compound ((SiH₃)₃P) | High purity, quantitative yield, avoids toxic starting materials. rsc.orgrsc.org |

Tris(trimethylsilyl)phosphine and its derivatives can be synthesized from various trimethylsilyl reagents. As mentioned, the reaction of trimethylsilyl chloride with white phosphorus and a sodium-potassium alloy is a primary route to tris(trimethylsilyl)phosphine. wikipedia.org Additionally, other methods exist, such as the reaction of phosphorus trichloride and trimethylsilyl chloride with magnesium. thieme-connect.de The versatility of trimethylsilyl reagents makes them valuable precursors in organophosphorus chemistry. thieme-connect.de

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. scielo.brmdpi.com Factors such as reaction time, temperature, solvent, and the stoichiometry of reactants can significantly influence the outcome of the synthesis. scielo.br For instance, in the synthesis of tris(trimethylsilyl)phosphine, purification by vacuum distillation is a key step to obtain the pure product. thieme-connect.de

Many silylphosphanes, particularly tris(trimethylsilyl)phosphine, are highly reactive and sensitive to air and moisture. wikipedia.org Tris(trimethylsilyl)phosphine is a colorless liquid that can ignite in air and readily undergoes hydrolysis. wikipedia.org Therefore, it is imperative to conduct synthetic procedures under an inert atmosphere, such as dry nitrogen or argon. youtube.comyoutube.comresearchgate.net This is typically achieved using Schlenk line or glovebox techniques to exclude oxygen and water, which can otherwise lead to the degradation of the desired product and the formation of impurities. youtube.comyoutube.com All glassware should be flame-dried before use to remove any adsorbed moisture. youtube.com

Precision in Stoichiometry and Temperature Control

The synthesis of this compound and its derivatives requires meticulous control over stoichiometry and temperature to ensure high yields and purity. The reaction between a phosphorus source, such as white phosphorus or phosphorus trichloride, and a silylating agent, like chlorotrimethylsilane, is highly sensitive to the molar ratios of the reactants.

A common synthetic route involves the reaction of a sodium-potassium phosphide suspension with a slight excess of chlorotrimethylsilane. uni-stuttgart.dethieme-connect.de The phosphide is typically prepared by reacting white phosphorus with a sodium-potassium alloy. uni-stuttgart.dethieme-connect.de Precise stoichiometric control is crucial during the formation of the phosphide to avoid the presence of unreacted phosphorus, which can lead to side reactions and impurities in the final product.

Temperature control is equally critical throughout the synthesis. The initial formation of the sodium-potassium phosphide is often carried out at elevated temperatures, typically around 50°C, and then refluxed for an extended period to ensure complete reaction. uni-stuttgart.de Subsequently, the reaction with chlorotrimethylsilane is also performed under reflux conditions. thieme-connect.de Maintaining a consistent and appropriate temperature is vital for driving the reaction to completion and minimizing the formation of undesired byproducts.

Table 1: Key Parameters in the Synthesis of Tris(trimethylsilyl)phosphane

| Parameter | Value/Condition | Purpose |

| Reactant Ratio (P:Na/K alloy) | 1 mol : 1 mol | Ensures complete conversion of phosphorus to the phosphide. |

| Reactant Ratio (Phosphide:Me₃SiCl) | 1 mol : >3 mol (slight excess) | Drives the silylation reaction to completion. |

| Initial Reaction Temperature | 50°C | Initiates the formation of sodium-potassium phosphide. |

| Reflux Time (Phosphide formation) | 24 hours | Ensures complete formation of the phosphide. uni-stuttgart.de |

| Reflux Time (Silylation) | 24 hours | Ensures complete reaction with chlorotrimethylsilane. uni-stuttgart.de |

Purification Techniques for Isolating High-Purity Compounds

Vacuum Distillation and Sublimation

High-purity this compound and its derivatives are often isolated and purified using vacuum distillation or sublimation. uni-stuttgart.deadesisinc.com These techniques are particularly effective for separating the desired product from non-volatile impurities and any unreacted starting materials.

Vacuum distillation is a widely used method for purifying liquid silylphosphanes. uni-stuttgart.de By reducing the pressure, the boiling point of the compound is lowered, which allows for distillation at a lower temperature. This is crucial for preventing thermal decomposition of the temperature-sensitive silylphosphane compounds. For instance, tris(trimethylsilyl)phosphine can be purified by vacuum distillation at a boiling point of 30-35°C under a pressure of 10⁻³ mbar. uni-stuttgart.de

Sublimation is another powerful purification technique, especially for solid derivatives or to achieve very high purity levels (>99.9%). adesisinc.com This process involves heating the solid material under vacuum, causing it to transition directly into the gaseous phase, leaving non-volatile impurities behind. The gaseous compound then crystallizes on a cooled surface, yielding a highly purified product. libretexts.orgyoutube.com Sublimation is advantageous as it avoids the use of solvents, which can introduce impurities. adesisinc.com The efficiency of sublimation is dependent on the compound's vapor pressure and the temperature and pressure conditions within the sublimation apparatus. libretexts.orglist-technology.com

Table 2: Comparison of Purification Techniques

| Technique | Phase of Compound | Principle | Advantages |

| Vacuum Distillation | Liquid | Separation based on differences in boiling points at reduced pressure. | Prevents thermal decomposition, effective for liquid compounds. researchgate.net |

| Sublimation | Solid | Direct solid-to-gas phase transition followed by gas-to-solid deposition. libretexts.org | High purity achievable, solvent-free, good for thermally sensitive solids. adesisinc.com |

Synthetic Approaches to Sterically Hindered this compound Derivatives

The synthesis of sterically hindered this compound derivatives, where the silicon atoms bear bulky organic groups, presents unique challenges due to steric hindrance. nih.govnih.gov These bulky groups can significantly influence the reactivity of the starting materials and the stability of the final products. The synthetic strategies often need to be adapted to overcome the steric crowding around the central phosphorus atom.

General approaches involve the reaction of a suitable phosphorus source with a sterically demanding silyl halide. nih.gov The choice of solvent and reaction conditions is critical to facilitate the reaction between the bulky reactants. Non-polar solvents are often employed, and reaction times may be extended to achieve reasonable yields.

Synthesis of P(Si iPr₃)₃ and Related Analogues

The synthesis of such compounds often requires highly reactive silylating agents and carefully controlled reaction conditions to overcome the significant steric hindrance imposed by the triisopropylsilyl groups. A potential route could involve the reaction of a highly reactive phosphorus source, such as Li₃P or Na₃P, with triisopropylsilyl chloride. The use of a coordinating solvent, such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME), could help to stabilize reactive intermediates and facilitate the reaction.

Table 3: Potential Synthetic Parameters for P(Si iPr₃)₃

| Reactant 1 | Reactant 2 | Potential Solvent | Key Challenge |

| Li₃P or Na₃P | iPr₃SiCl | THF or DME | Overcoming steric hindrance from the triisopropylsilyl groups. |

| PCl₃ | LiSiiPr₃ or KSiiPr₃ | Hydrocarbon solvent | Controlling the reactivity of the silyl lithium/potassium reagent. |

The synthesis of new (silylamino)phosphines with bulky silyl groups on the nitrogen atom also highlights synthetic strategies for introducing steric bulk around a phosphorus center. nih.gov These syntheses often involve deprotonation of a hindered amine followed by reaction with a phosphorus halide. nih.gov A similar approach, starting from phosphine (PH₃) and a bulky silylating agent, could potentially be employed for the synthesis of sterically hindered trisilylphosphanes.

Structural Elucidation and Bonding Characteristics

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic methods are indispensable for characterizing the nuanced structural and dynamic features of silylphosphanes. These techniques offer detailed insights into the molecular framework and the behavior of the molecule in solution.

Multinuclear NMR spectroscopy is a cornerstone in the study of trisilylphosphane, allowing for the direct observation of the phosphorus, silicon, and hydrogen nuclei. Each nucleus provides a unique window into the molecule's structure and electronic properties.

Phosphorus-31 (³¹P) NMR spectroscopy is exceptionally sensitive to the electronic environment around the phosphorus atom. For this compound, the ³¹P NMR spectrum exhibits a chemical shift at approximately -337 ppm researchgate.net. This highly shielded value is characteristic of a phosphorus atom bonded to three electropositive silicon atoms. The chemical shift provides a clear distinction from other phosphines, such as phosphine (B1218219) (PH₃) itself or alkylphosphines, which resonate at different field strengths. The significant upfield shift is indicative of the increased electron density at the phosphorus nucleus due to the σ-donating nature of the silyl (B83357) groups.

| Compound | ³¹P Chemical Shift (ppm) |

| This compound (P(SiH₃)₃) | -337 |

| Phosphine (PH₃) | -240 |

| Trimethylphosphine (B1194731) (P(CH₃)₃) | -62 |

Proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR studies provide further structural confirmation and data on the silyl groups of this compound. The ¹H NMR spectrum shows a signal for the silyl protons at approximately 3.82 ppm researchgate.netresearchgate.net. This signal appears as a doublet due to coupling with the phosphorus-31 nucleus.

The ²⁹Si NMR spectrum of this compound displays a chemical shift at around -60 ppm researchgate.net. This value is consistent with silicon atoms bonded to a phosphorus atom and three hydrogen atoms. A key parameter obtained from the proton-coupled ²⁹Si spectrum is the one-bond silicon-hydrogen coupling constant (¹J(Si-H)), which is approximately 210.42 Hz researchgate.net. Additionally, a tentative assignment for the one-bond silicon-phosphorus coupling constant (¹J(²⁹Si-P)) has been reported huji.ac.il.

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹H (Si-H ) | 3.82 | ¹J(Si-H) = 210.42 |

| ²⁹Si (Si H₃) | -60 | ¹J(P-Si) = N/A |

This compound, like other phosphines, is expected to undergo pyramidal inversion at the phosphorus center, a process where the molecule rapidly inverts its configuration through a planar transition state. Variable-Temperature (VT) NMR is a powerful technique to study such dynamic processes scielo.br. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barrier of the inversion process.

Two-Dimensional Exchange Spectroscopy (2D EXSY) is a sophisticated NMR technique that can be used to directly measure the rates of chemical exchange processes, such as pyramidal inversion soton.ac.ukresearchgate.net. A ³¹P EXSY experiment on a molecule undergoing inversion would show cross-peaks connecting the signals of the exchanging sites. The intensity of these cross-peaks is related to the rate of exchange.

While direct ³¹P EXSY studies on this compound have not been reported, the technique has been successfully applied to related systems. For example, 2D ³¹P EXSY experiments have been used to measure the very low barriers to pyramidal inversion in complexes containing silyl-substituted phosphorus atoms, such as [R₃SiP₇W(CO)₃]²⁻ researchgate.net. These studies demonstrate the feasibility of using EXSY to quantify the inversion dynamics in silylphosphanes. Such an experiment on this compound would provide a precise measurement of the inversion barrier, confirming the theoretical predictions of a low barrier.

This compound can act as a Lewis base and form adducts with various metal centers and other Lewis acids. Multinuclear NMR is an invaluable tool for characterizing these adducts and studying their dynamic behavior in solution researchgate.netresearchgate.netrsc.org. Upon coordination, the NMR chemical shifts of ³¹P, ²⁹Si, and ¹H are expected to change significantly, providing information about the nature of the bonding in the adduct.

For example, in a metal complex of this compound, the ³¹P chemical shift would be expected to move downfield upon coordination to a metal center, and the magnitude of this "coordination shift" can provide insights into the nature of the metal-phosphorus bond researchgate.net. Furthermore, if the coordination creates a chiral center at the phosphorus or the metal, the formation of diastereomers can be observed by NMR. Variable-temperature and 2D EXSY NMR experiments can then be used to study the interconversion between these diastereomers, providing information about the stereochemical stability of the adducts and the mechanisms of any dynamic processes occurring researchgate.net.

X-ray Crystallography for Solid-State Molecular Structures

Determination of P-Si Bond Lengths and Angles

X-ray diffraction studies on silylphosphane derivatives have provided critical data on the phosphorus-silicon bond. For instance, in a related sterically hindered this compound, P(SiiPr₃)₃, the P-Si bond length was determined to be approximately 2.264 Å. researchgate.net Theoretical calculations for the parent this compound, P(SiH₃)₃, suggest a P-Si bond length of about 2.25 Å. wayne.edu These values are consistent with typical single bond distances between phosphorus and silicon. wayne.edu

Table 1: Selected Bond Parameters for this compound and Derivatives

| Compound | P-Si Bond Length (Å) | Si-P-Si Bond Angle (°) | Method |

|---|---|---|---|

| P(SiH₃)₃ | ~2.25 wayne.edu | < 120 stackexchange.com | Theoretical Calculation/Electron Diffraction |

| P(SiiPr₃)₃ | 2.264 researchgate.net | ~119.9 researchgate.net | X-ray Crystallography |

Confirmation of Trigonal Pyramidal Geometry at Phosphorus

While some substituted trisilylphosphanes with bulky groups, like tris(triisopropylsilyl)phosphane, exhibit a nearly trigonal planar geometry around the phosphorus atom, this compound itself adopts a trigonal pyramidal structure. researchgate.netstackexchange.com This geometry is similar to that of phosphine (PH₃) and is characterized by the phosphorus atom being at the apex of a pyramid with the three silicon atoms forming the base. allen.inquizgecko.com The presence of a stereochemically active lone pair of electrons on the phosphorus atom is responsible for this pyramidal arrangement. stackexchange.com Crystal structure analysis confirms this pyramidal arrangement of the P atom. stackexchange.com

Analysis of Intramolecular Steric Strain Effects on Bond Angles

Intramolecular steric strain, which arises from the spatial crowding of atoms or groups within a molecule, can significantly influence bond angles. vaia.comchemistrytalk.orgreddit.com In this compound derivatives with bulky substituents, such as triisopropylsilyl groups, the steric repulsion between these large groups forces the Si-P-Si bond angles to widen, leading to a flattening of the phosphorus pyramid and approaching a trigonal planar geometry. researchgate.net This effect is a clear illustration of how steric hindrance can overcome the electronic preference for a pyramidal arrangement. researchgate.net The increase in steric strain primarily affects the bond angles rather than the P-Si bond distances. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Si-H Stretching Vibrations

In the infrared spectrum of this compound, the stretching vibrations of the silicon-hydrogen (Si-H) bonds are readily identifiable. gelest.com These vibrations typically appear in the region of 2100–2200 cm⁻¹. The precise frequency of the Si-H stretch can be influenced by the electronegativity of the atoms attached to the silicon. gelest.comcapes.gov.br This characteristic absorption band provides clear evidence for the presence of Si-H groups within the molecule.

Mass Spectrometry for Molecular Weight Validation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. scribd.comvanderbilt.edu This method provides confirmation of the molecular formula of this compound. The molecular ion peak in the mass spectrum corresponds to the mass of the intact this compound molecule, allowing for the validation of its elemental composition. scribd.comlcms.cz High-resolution mass spectrometry can further provide the exact molecular formula by distinguishing between molecules with the same nominal mass. vanderbilt.edulcms.cz

Reactivity and Reaction Mechanisms of Trisilylphosphane

Reactions with Oxidizing Agents

Trisilylphosphane undergoes controlled oxidation when exposed to oxygen-containing reagents such as molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Under ambient conditions, the reaction with oxygen leads to the formation of phosphorus oxides, which are accompanied by silicon-oxygen byproducts. When hydrogen peroxide is used as the oxidizing agent in an aqueous phase, the reaction yields derivatives of phosphorous acid (H₃PO₃). The reactivity with these agents highlights the susceptibility of the phosphorus center to oxidation.

The reaction with molecular oxygen can be vigorous and needs to be handled under controlled, inert atmospheres to prevent unwanted oxidation. The general transformation involves the insertion of oxygen into the phosphorus-silicon bonds and the oxidation of the phosphorus atom itself.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Reaction Conditions | Products Formed |

|---|---|---|

| O₂ | Ambient conditions | Phosphorus oxides with Si–O byproducts |

The oxidation of this compound is a key route to various phosphorus-oxygen compounds. The primary products are generally classified as phosphine (B1218219) oxides. The reaction involves the formation of a P=O double bond, a characteristic feature of phosphine oxides. The specific nature of the resulting oxide can vary depending on the reaction conditions and the stoichiometry of the oxidizing agent used. For instance, incomplete oxidation might lead to partially oxidized species, while excess oxidant can drive the reaction to more fully oxidized products like tetraphosphorus (B14172348) decaoxide (P₄O₁₀) under certain conditions. libretexts.org The synthesis of phosphine oxides from tertiary phosphines is a common transformation, often occurring spontaneously with atmospheric oxygen for highly reactive phosphines. wikipedia.org

Hydrolysis Reactions and Proposed Mechanisms

This compound is highly sensitive to moisture and reacts violently with water. This hydrolysis leads to the cleavage of the silicon-phosphorus bonds. A proposed multi-step mechanism for this reaction begins with the initial cleavage of the Si-P bonds by water molecules to produce phosphine (PH₃) and silanol (B1196071) (HOSiR₃, where R can be a hydrogen or other substituent).

A proposed mechanism for the hydrolysis is as follows:

Initial Si-P Bond Cleavage : P(SiH₃)₃ + 3H₂O → PH₃ + 3HOSiH₃

Secondary Oxidation : In the presence of oxygen, the phosphine (PH₃) produced can be secondarily oxidized.

Complete Desilylation : At elevated temperatures, the reaction proceeds to complete desilylation of the phosphorus atom.

Hydrolysis reactions of organophosphorus compounds, in general, can proceed through different mechanisms, often involving nucleophilic attack by water on the phosphorus center. libretexts.org The high reactivity of this compound with water necessitates that it be handled under strictly anhydrous conditions using inert atmosphere techniques, such as in a glovebox or on a Schlenk line.

Nucleophilic Reactivity and Steric Hindrance at the Phosphorus Center

The nucleophilicity of a phosphine is a kinetic property that describes its ability to donate its lone pair of electrons to an electrophile. reddit.com Kinetic studies have been employed to quantify and compare the nucleophilicity of various phosphines. uni-muenchen.de These studies consistently show that this compound is a significantly weaker nucleophile compared to other common phosphines like trimethylphosphine (B1194731) or triphenylphosphine (B44618).

Competitive substitution experiments with palladium complexes have been used to establish a relative nucleophilicity trend. In these studies, this compound exhibits a much lower reaction rate compared to reference phosphines, underscoring its diminished nucleophilic character.

Table 2: Relative Nucleophilicity of Selected Phosphines

| Compound | Relative Reaction Rate (vs. Me₃P) |

|---|---|

| Tris(trimethylsilyl)phosphine (B101741)* | 0.03 |

| Triphenylphosphine | 0.12 |

| Trimethylphosphine | 1.00 (reference) |

*Note: Data shown for the closely related Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, which is often used in reactivity studies due to its greater stability compared to the parent P(SiH₃)₃. The steric and electronic effects are comparable.

The low nucleophilicity is a critical factor in its chemical behavior, limiting its application in reactions that require a potent nucleophilic phosphine, such as certain catalytic cycles or the Wittig reaction. reddit.comnih.gov

The primary reason for the low nucleophilicity of this compound is the significant steric hindrance created by the three bulky silyl (B83357) (SiH₃) groups surrounding the central phosphorus atom. Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents. unacademy.comwikipedia.org These bulky groups physically obstruct the path of an incoming electrophile, making it difficult for it to approach and interact with the phosphorus atom's lone pair of electrons. libretexts.org

This steric shielding effect is evident in its reaction with alkyl halides. For instance, the reaction of the related tris(trimethylsilyl)phosphine with methyl iodide proceeds with a very low yield (<15%) over 24 hours, and no reaction is observed with the bulkier benzyl (B1604629) bromide. This contrasts sharply with less hindered phosphines, which react readily. The steric bulk not only impedes intermolecular reactions but can also influence the geometry and stability of metal complexes formed when it acts as a ligand.

Oxidative Addition Reactions at Silicon Centers

While this compound (P(SiH₃)₃) is known for its reactivity at the phosphorus center, oxidative addition reactions can also be conceptually considered at the silicon centers, although less commonly discussed in the context of its primary reactivity profile. The Si-H bonds in the silyl groups are susceptible to cleavage and addition across metal centers or other reactive species.

In a broader context of silylphosphines, oxidative addition of E-H bonds (where E can be O or N) to geometrically constrained phosphorus(III) compounds has been observed. researchgate.netresearchgate.net For instance, a geometrically deformed phosphorous triamide undergoes reversible intermolecular oxidative addition of O-H and N-H containing compounds at ambient temperature. researchgate.netresearchgate.net This results in the formation of pentacoordinate adducts. researchgate.net While this example involves a more complex phosphine, it illustrates the principle of oxidative addition involving bonds other than those directly to the phosphorus atom within the broader class of organophosphorus compounds.

The reactivity of the Si-H bonds in this compound itself is highlighted by its hydrolysis, where the Si-H bonds are cleaved. Although not a formal oxidative addition to silicon, this reaction demonstrates the lability of these bonds.

Theoretical studies on related systems, such as diphosphatetrylenes, have investigated the reactions with small molecules like H₂ and NH₃. These studies suggest that smaller HOMO-LUMO and singlet-triplet gaps can lead to reduced activation barriers for such reactions, which can be mechanistically viewed as oxidative additions. acs.org

Reactivity in the Synthesis of Phosphorus Heterocycles and Phosphaalkynes

This compound is a key reagent in the synthesis of various phosphorus-containing unsaturated compounds, including heterocycles and phosphaalkynes. ethz.chontosight.ai

A significant application of this compound is in the synthesis of phosphaalkynes (P≡CR). A well-established method involves the reaction of tris(trimethylsilyl)phosphane, a derivative of this compound, with acyl chlorides. ethz.chethz.ch For example, the reaction of tris(trimethylsilyl)phosphane with pivaloyl chloride yields tert-butylphosphaacetylene. ethz.ch This synthetic route has been instrumental in preparing a wide range of phosphaalkynes with various bulky substituents. ethz.ch

The mechanism of this reaction involves the elimination of trimethylsilyl (B98337) chloride. mit.edu The reaction of aromatic acyl chlorides with the phosphaethynolate anion, which can be generated from silylphosphide precursors, has been studied in detail, revealing a complex pathway involving acyl phosphaketene intermediates and cyclization steps. ethz.ch

This compound and its derivatives are precursors to reactive phosphorus species that can participate in cycloaddition reactions to form a variety of phosphorus heterocycles. mit.edumdpi.combeilstein-journals.orgnovapublishers.comnih.gov The phosphaalkynes synthesized from this compound are themselves valuable building blocks for these cycloadditions.

For instance, phosphaalkynes can react with 1,3-dipoles, such as mesitylphosphaazide, in [3+2] cycloaddition reactions to form phosphaazide-phosphaalkyne cycloadducts. mit.edu The phosphaethynolate anion, derived from silylphosphides, can undergo cycloaddition with carbodiimides to form anionic 1,3,5-diazaphosphinane heterocycles. ethz.ch Furthermore, the Diels-Alder reaction between sodium phosphaethynolate and α-pyrone produces a phosphinine, a six-membered phosphorus-containing aromatic heterocycle. ethz.ch

The versatility of these cycloaddition reactions allows for the synthesis of a wide array of heterocyclic structures with potential applications in medicinal chemistry and materials science. mdpi.combeilstein-journals.orgnovapublishers.comnih.gov

Pyramidal Inversion Dynamics at the Phosphorus Atom

The phosphorus atom in this compound and its derivatives is typically trivalent and adopts a pyramidal geometry. A key dynamic process for these molecules is pyramidal inversion, where the phosphorus atom passes through a planar transition state, leading to the interconversion of stereoisomers if the substituents are different.

The barriers to pyramidal inversion in silylphosphines have been experimentally determined using techniques such as dynamic nuclear magnetic resonance (NMR) spectroscopy. researchgate.netsci-hub.ru For a series of [R₃EP₇W(CO)₃]²⁻ complexes (where E = Si, Ge, Sn, Pb), the barriers to pyramidal inversion were measured using 2D ³¹P EXSY experiments at various temperatures. researchgate.net These studies revealed very low barriers to pyramidal inversion, in the range of 10.3–13.5 kcal/mol, which were primarily enthalpic in origin. researchgate.net It was generally observed that the activation barriers increase with increasing electronegativity of the atom bonded to phosphorus and the steric bulk of the substituents. researchgate.net For bis(dimethyl-tert-butylsilyl)arsane, an inversion barrier of 64 kJ/mol was determined from dynamic ¹H and ¹³C{¹H} NMR experiments, highlighting that silyl substituents lower the inversion barrier compared to phosphine (PH₃) itself. sci-hub.ru

Computational chemistry provides valuable insights into the mechanisms and energetics of pyramidal inversion. researchgate.net Density Functional Theory (DFT) calculations have been employed to study the inversion process in various phosphine derivatives. researchgate.netacs.org

For a geometrically constrained tricoordinate phosphorus compound, DFT calculations implicated an edge-inversion mechanism via a metastable C₂-symmetric intermediate, with a calculated low energy of inversion. researchgate.net In other systems, a classical vertex-inversion process through a trigonal planar transition state is observed. researchgate.net Computational models have also shown that for phosphoniumyl radical cations (R₃P•+), the pyramidal inversion barriers are significantly lowered to around 5 kcal/mol, representing a massive rate enhancement over the uncatalyzed inversion of the neutral phosphine. nih.gov

Theoretical studies on silylphosphines have predicted their inversion barriers. acs.org For H₂Si=PH, the barrier to inversion at the phosphorus is very low. wayne.edu High-level ab initio molecular orbital calculations have been used to compute the structures and conformations of silylphosphines and their corresponding radicals, providing data that can be compared with experimental values. researchgate.net These computational approaches allow for a detailed understanding of the factors influencing the inversion barrier, such as substituent electronegativity, steric bulk, and electronic effects like π-stabilization. acs.orgresearchgate.net

Influence of Substituent Electronegativity and Steric Bulk on Inversion Barriers

The energy barrier to pyramidal inversion at the phosphorus atom in this compound and its derivatives is a critical parameter influencing their stereochemical stability and reactivity. This barrier, which corresponds to the energy difference between the pyramidal ground state and a planar transition state, is significantly affected by the electronic and steric properties of the substituents attached to the phosphorus center.

Influence of Electronegativity

The electronegativity of the atoms directly bonded to phosphorus plays a crucial role in determining the inversion barrier. A general trend observed in computational studies of various P(III)-containing compounds is that higher inversion barriers are associated with the presence of more electronegative atoms. rsc.org This effect can be attributed to the stabilization of the pyramidal ground state. Electronegative substituents withdraw electron density from the phosphorus atom, which increases the s-character of the phosphorus lone pair, making it more difficult to rehybridize into the p-orbital required for the planar transition state.

In the context of silylphosphanes, the key feature is the P-Si bond, where phosphorus (Pauling electronegativity: 2.19) is more electronegative than silicon (Pauling electronegativity: 1.90). ethz.ch This polarity leads to a partial negative charge on the phosphorus atom. ethz.ch The lower electronegativity of silicon compared to carbon generally results in lower inversion barriers for silylphosphanes compared to their alkylphosphine counterparts. Studies on related complexes, such as a series of [R3EP7W(CO)3]2− (where E = Si, Ge, Sn, Pb), have shown that the activation barriers for inversion at the phosphorus atom generally increase with the increasing electronegativity of the atom 'E' bonded to it. researchgate.net

Influence of Steric Bulk

The steric bulk of the substituents on the silicon atoms also has a profound impact on the inversion barrier, although the effect can be complex. Generally, increasing the steric bulk of substituents is expected to decrease the inversion barrier. researchgate.net This is because steric repulsions are more pronounced in the constrained pyramidal ground state than in the more open planar transition state. Consequently, severe steric hindrance destabilizes the ground state, thereby lowering the energy required to achieve the planar geometry. researchgate.net

This principle is vividly illustrated by the derivative tris(triisopropylsilyl)phosphane, P(SiiPr3)3. In this molecule, the extreme steric congestion caused by the bulky triisopropylsilyl groups forces the Si3P skeleton into an almost perfectly planar coordination, with the sum of the bond angles around the phosphorus atom being 359.789°. researchgate.net This enforced planarity indicates a very low, if not negligible, barrier to inversion.

However, in some complex systems, an opposing trend has been observed. For instance, in studies of [R3EP7W(CO)3]2− complexes, it was found that the activation barriers to pyramidal inversion increased with the steric bulk of the ER3 substituents. researchgate.net This counterintuitive result was interpreted as being due to a non-linear transition state for the inversion process in that specific system. researchgate.net

The inversion barrier has been experimentally determined for some silylphosphane derivatives. For example, temperature-dependent NMR experiments on the diphosphane (B1201432) HypHPPHHyp (where Hyp is the bulky hypersilyl substituent, (SiMe3)3Si) determined an inversion barrier of approximately 69.4 kJ mol⁻¹ (16.6 kcal/mol). researchgate.net In another case, the energy required for inversion of one of the chiral phosphorus atoms in 1,2-bis(hypersilylphosphanyl)-tetramethyldisilane was calculated to be a relatively low +48.9 kJ/mol (11.7 kcal/mol). researchgate.net

The following table summarizes the general influence of substituent properties on the phosphine inversion barrier.

| Factor | General Trend | Rationale | Example/Value |

| Substituent Electronegativity | Higher electronegativity of atoms bonded to P increases the inversion barrier. rsc.org | Stabilizes the pyramidal ground state by increasing the s-character of the P lone pair. | Barriers in [R3EP7W(CO)3]2− increase as E goes from Pb to Si. researchgate.net |

| Steric Bulk | Increasing steric bulk generally decreases the inversion barrier. researchgate.net | Destabilizes the pyramidal ground state more than the planar transition state due to increased steric repulsion. researchgate.net | P(SiiPr3)3 is nearly planar due to steric congestion. researchgate.net |

| Steric Bulk (Anomalous) | In some systems, increasing bulk increases the inversion barrier. researchgate.net | May indicate an alternative, non-linear inversion pathway. researchgate.net | Observed in [R3EP7W(CO)3]2− complexes. researchgate.net |

| Measured Barriers | HypHPPHHyp: ~69.4 kJ mol⁻¹ researchgate.net | ||

| [HypPH-SiMe2-]2: ~48.9 kJ mol⁻¹ researchgate.net | |||

| [R3EP7W(CO)3]2−: 10.3–13.5 kcal/mol (43.1-56.5 kJ mol⁻¹) researchgate.net |

Coordination Chemistry of Trisilylphosphane As a Ligand

Ligand Electronic and Steric Properties

The coordination behavior of trisilylphosphane and its derivatives is dictated by a combination of their large size and potent electron-donating ability.

Steric Demand and Tolman Cone Angle (Estimated Values for Tris(trimethylsilyl)phosphine)

The steric bulk of a phosphine (B1218219) ligand is often quantified by the Tolman cone angle (θ), a measure of the solid angle occupied by the ligand at a defined distance from the metal center. rsc.org For tris(trimethylsilyl)phosphine (B101741), the estimated Tolman cone angle is exceptionally large, in the range of 178° to 200°. iucr.org This significant steric hindrance is a result of the bulky trimethylsilyl (B98337) groups attached to the phosphorus atom. The large size of these ligands plays a crucial role in stabilizing metal complexes by preventing undesired side reactions and influencing the coordination number of the metal center. sioc.ac.cn

Electron-Donating Capacity of Silyl (B83357) Groups

The silyl groups in this compound and its derivatives are strong σ-donors. This strong electron-donating ability enhances the electron density on the phosphorus atom, making it a potent ligand for transition metals. The increased electron density on the metal center, in turn, strengthens the metal-ligand bond. This property is particularly advantageous in stabilizing metal complexes in low oxidation states.

Comparative Analysis with Other Phosphine Ligands (e.g., PEt₃, PPh₃, PCy₃)

When compared to other common phosphine ligands, the unique properties of tris(trimethylsilyl)phosphine become apparent.

| Property | Tris(trimethylsilyl)phosphine | Triethylphosphine (B1216732) (PEt₃) | Triphenylphosphine (B44618) (PPh₃) | Tricyclohexylphosphine (B42057) (PCy₃) |

| Tolman Cone Angle (θ) | ~178-200° iucr.org | 132° | 145° | 170° wikipedia.org |

| Electron-Donating Ability | Strong | Moderate | Weak | Strong |

As the table illustrates, tris(trimethylsilyl)phosphine possesses a combination of very large steric bulk and strong electron-donating character, a profile that is distinct from the other listed phosphines. For instance, while tricyclohexylphosphine (PCy₃) also has a large cone angle and is a strong electron donor, tris(trimethylsilyl)phosphine is even more sterically demanding. In contrast, triphenylphosphine (PPh₃) is less sterically bulky and a weaker electron donor. Triethylphosphine (PEt₃) is a moderate electron donor with a smaller cone angle.

Formation of Transition Metal Complexes

The distinct steric and electronic properties of trisilylphosphanes make them valuable ligands in the synthesis of novel transition metal complexes.

Stabilization of Low-Coordinate Metal Centers (e.g., Ni, Pd)

The significant steric bulk of ligands like tris(trimethylsilyl)phosphine is instrumental in the formation and stabilization of complexes with low coordination numbers. sioc.ac.cn By physically encumbering the metal center, these ligands can prevent the coordination of additional ligands, thereby favoring geometries with fewer coordinated species. nih.gov This has been demonstrated in the chemistry of nickel (Ni) and palladium (Pd), where tris(trimethylsilyl)phosphine and related bulky phosphines have been used to create stable, low-coordinate complexes that are often highly reactive and catalytically active. mdpi.com

Reactions with Transition Metal Carbonyls to Form Novel Clusters

This compound and its derivatives react with transition metal carbonyls to yield a variety of novel cluster compounds. rsc.org In these reactions, one or more carbonyl (CO) ligands are typically displaced by the phosphine ligand. dalalinstitute.com For example, tris(trimethylsilylmethyl)phosphine (B96055) has been shown to react with iron, cobalt, and nickel carbonyls to form new complexes such as Fe(CO)₄(siphos), [Co(CO)₃(siphos)₂][Co(CO)₄], and Ni(CO)₃(siphos), where "siphos" represents the bulky phosphine ligand. rsc.org The structures of these resulting clusters are influenced by the steric and electronic properties of the silylphosphine ligand.

Mechanistic Insights into Metal-Ligand Bonding (σ-Donation and Backbonding)

The interaction between this compound and a metal center is characterized by a synergistic combination of σ-donation and π-backbonding, a concept central to understanding the stability and reactivity of the resulting complexes. wikipedia.org

σ-Donation: The phosphorus atom in this compound possesses a lone pair of electrons in a non-bonding orbital. This lone pair can be donated to a vacant orbital on the metal center, forming a σ-bond. umb.edulibretexts.org The electron-donating ability of the silyl groups enhances the electron density on the phosphorus atom, making this compound a strong σ-donor. This donation increases the electron density at the metal center.

π-Backbonding: Concurrently, the metal can donate electron density from its filled d-orbitals back to the ligand. In the case of this compound, the acceptor orbitals are the empty σ* (antibonding) orbitals of the P-Si bonds. umb.edu This process, known as π-backbonding, strengthens the metal-ligand bond and has a notable effect on the ligand itself. wikipedia.org The transfer of electron density into the P-Si σ* orbitals can lead to a slight lengthening of the P-Si bonds. umb.edu

The extent of σ-donation and π-backbonding is interdependent and influenced by several factors:

Nature of the Metal: The energy and occupation of the metal's d-orbitals play a crucial role. Metals in low oxidation states with electron-rich d-orbitals are more capable of π-backbonding. wikipedia.org

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the electronic effects of the Si-P σ-donation on metal centers. These computational methods allow for a deeper understanding of the bonding mechanism and its consequences on the geometry and reactivity of the complex.

Coordination Behavior with Main Group Precursors

This compound exhibits versatile coordination behavior not only with transition metals but also with main group elements. alevelchemistryhelp.co.uksolubilityofthings.com The large steric bulk of the tris(trimethylsilyl) groups often dictates the coordination number and geometry of the resulting complexes, favoring the formation of low-coordinate species.

Research has shown that this compound can react with main group element precursors to form a variety of compounds. For instance, reactions with precursors of heavier group 14 elements like germanium (Ge) and tin (Sn) have been explored. researchgate.net In these complexes, the phosphorus atom of this compound coordinates to the main group element. The resulting structures can exhibit different coordination geometries at the phosphorus center, ranging from pyramidal to nearly planar, depending on the steric and electronic environment. researchgate.netresearchgate.net

The coordination of this compound to main group elements can lead to the formation of complexes with interesting structural and electronic properties. For example, in some tin complexes, the coordination of the phosphine ligand results in a planar geometry at the phosphorus atom. researchgate.net This demonstrates the significant influence of the main group element on the structure of the coordinated this compound.

Ligand Substitution Kinetics and Quantification of Coordination Strength

The study of ligand substitution reactions provides valuable insights into the strength of the metal-trisilylphosphane bond and the lability of the complex. solubilityofthings.comlibretexts.org The kinetics of these reactions, which involve the replacement of this compound or another ligand in the coordination sphere, can be monitored using spectroscopic techniques like UV-Vis or NMR spectroscopy.

The rate of ligand substitution is influenced by several factors, including:

The nature of the entering and leaving ligands: The steric and electronic properties of both the incoming and outgoing ligands play a significant role. solubilityofthings.com

The metal center: The identity and oxidation state of the metal influence the bond strengths and the mechanism of substitution. kccollege.ac.in

Solvent effects: The coordinating ability of the solvent can affect the reaction pathway.

By studying the kinetics of these reactions, it is possible to quantify the coordination strength of this compound relative to other phosphine ligands. For example, comparing the substitution rates of this compound with ligands like triphenylphosphine (PPh₃) or triethylphosphine (PEt₃) under identical conditions can provide a relative measure of their binding affinities to a particular metal center.

The mechanism of ligand substitution can be either associative, involving the formation of a higher-coordinate intermediate, or dissociative, proceeding through a lower-coordinate intermediate. libretexts.org The large steric bulk of this compound often favors a dissociative pathway, where the initial step is the dissociation of a ligand to create a vacant coordination site.

Dynamic Behavior of this compound-Metal Complexes in Solution

This compound-metal complexes often exhibit dynamic behavior in solution, which can be investigated using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govchemrxiv.org This dynamism can involve several processes, including ligand exchange, fluxionality of the complex, and interconversion between different isomers. researchgate.netnih.gov

One common dynamic process is the dissociation and re-association of the this compound ligand or other ligands in the complex. nih.govchemrxiv.org This can lead to an equilibrium between different species in solution. For example, in some copper(I) and silver(I) complexes, a continuous dissociation and reformation of the phosphorus-metal bond has been observed. nih.gov

Furthermore, restricted rotation around the M-P and P-Si bonds can lead to distinct signals in the NMR spectrum at low temperatures, which coalesce into averaged signals as the temperature is increased. chemrxiv.org This phenomenon provides information about the energy barriers associated with these rotational processes.

In some cases, the dynamic behavior can be quite complex, involving multiple equilibria and exchange processes occurring simultaneously. researchgate.net For instance, studies on certain germanium and tin complexes have revealed both chelating-terminal ligand exchange and epimerization via inversion at the phosphorus atom. researchgate.net

Chirality and Diastereomer Interconversion in Complex Systems

When a this compound complex is chiral and contains more than one stereocenter, diastereomers can exist. These are stereoisomers that are not mirror images of each other. The interconversion between these diastereomers is a dynamic process that can often be studied by NMR spectroscopy. researchgate.netuq.edu.au

For example, the reaction of a this compound derivative with certain metal precursors can lead to a mixture of diastereomers. researchgate.net These diastereomers may interconvert at different rates depending on the temperature and the solvent. The study of this interconversion provides valuable information about the energy barriers and the mechanisms of these stereochemical rearrangements. researchgate.net

The mechanisms for diastereomer interconversion can be complex and may involve processes such as:

Inversion at the phosphorus center: The pyramidal geometry at the phosphorus atom can invert, leading to a change in its stereochemistry. researchgate.net

Ligand exchange: The dissociation and re-association of ligands can provide a pathway for the interconversion of diastereomers.

Rearrangements within the coordination sphere: The ligands can change their positions around the metal center, leading to different diastereomeric forms.

Understanding the chirality and dynamic stereochemistry of this compound complexes is crucial for their potential applications in areas such as asymmetric catalysis, where controlling the stereochemical outcome of a reaction is paramount. nih.gov

Advanced Theoretical and Computational Studies

Methodologies Employed in the Study of Trisilylphosphane Systems

A variety of computational methodologies are available to study systems like this compound. These range from methods based on electron density to those that approximate solutions to the Schrödinger equation.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a system can be determined from its electron density, which is a simpler quantity to handle than the many-electron wavefunction. researchgate.net DFT methods are computationally less expensive than many other correlated ab initio methods, allowing for the study of larger systems with good accuracy. researchgate.net

Functionals used in DFT, such as B3LYP and B3PW91, combine exchange and correlation energies from different theoretical models to achieve high accuracy. For instance, studies on related cyclic phosphazenes have utilized these functionals with various basis sets to investigate molecular structure, bonding, and stability. researchgate.net While specific DFT studies focused solely on this compound are not extensively documented in the literature, these methods are well-suited for optimizing its geometry, calculating vibrational frequencies, and determining electronic properties. The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data.

Ab initio methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters.

Møller-Plesset Perturbation Theory (MPPT) is a widely used ab initio method that improves upon the Hartree-Fock approximation by including electron correlation effects. ru.nlwikipedia.org It treats the electron correlation as a perturbation to the Hartree-Fock Hamiltonian. ru.nl Second-order Møller-Plesset theory (MP2) is a common level of theory that captures a significant portion of the correlation energy and is often used for geometry optimizations and energy calculations. q-chem.com Higher-order methods like MP3 and MP4 provide further refinement at a greater computational cost. q-chem.com For this compound, geometry optimization has been performed at the MP2/6-31G(d) level of theory. wayne.edu

Coupled-Cluster (CC) theory is considered one of the most accurate and reliable ab initio methods, often referred to as the "gold standard" in quantum chemistry. wikipedia.orgaps.org It constructs the multi-electron wavefunction using an exponential cluster operator to account for electron correlation. wikipedia.org The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is particularly known for its high accuracy in calculating energies. aps.org While specific Coupled-Cluster calculations for this compound are not detailed in readily available literature, it represents a higher level of theory that could be employed for benchmarking energies and properties calculated with other methods.

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. It is a powerful tool for studying the conformational dynamics and intermolecular interactions of molecular systems. While MD simulations have been effectively used to investigate the structural and dynamical properties of related organophosphorus compounds like trimethylphosphine (B1194731) in the liquid phase, specific MD studies on the conformational dynamics or interactions of this compound are not prominent in the literature. nih.gov Such simulations would be valuable for understanding the flexibility of the Si-P bonds and the rotational barriers of the silyl (B83357) groups, providing a dynamic picture to complement the static information from geometry optimizations.

Prediction and Refinement of Molecular Structures and Energetics

Computational methods are instrumental in predicting and refining the structural and energetic properties of molecules like this compound.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, the geometry has been optimized at the MP2/6-31G(d) level of theory. wayne.edu This calculation confirms the pyramidal geometry around the central phosphorus atom, which has also been established by experimental methods like electron diffraction. stackexchange.com The pyramidal shape contrasts with the planar structure of its nitrogen analogue, trisilylamine, a difference often attributed to the reduced extent of pπ-dπ back-bonding between phosphorus and silicon. stackexchange.comquora.com

The key structural parameters obtained from these high-level calculations provide precise values for bond lengths and angles.

| Parameter | Calculated Value (MP2/6-31G(d)) |

|---|---|

| P-Si Bond Length | 2.253 Å |

| Si-P-Si Bond Angle | 101.8° |

High-accuracy ab initio methods are used to calculate the energetic properties of molecules. The G2 level of theory, a composite method that approximates CCSD(T) calculations with large basis sets, has been used to determine the energetics of this compound. wayne.edu

Heats of Formation: The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property. For this compound, the calculated heat of formation provides a measure of its stability relative to its constituent elements in their standard states.

Bond Dissociation Energies (BDE): BDE is the enthalpy change required to homolytically cleave a bond. Calculating the BDE for the P-Si and Si-H bonds in this compound offers insight into the bond strengths and the molecule's likely fragmentation pathways. The P-Si bond is notably weaker than the Si-H bond. wayne.edugelest.com

| Energetic Property | Calculated Value (G2 Level) | Units |

|---|---|---|

| Heat of Formation (ΔHf° at 0 K) | -1.3 | kcal/mol |

| Heat of Formation (ΔHf° at 298 K) | -8.6 | kcal/mol |

| P-Si Bond Dissociation Energy | 61.9 | kcal/mol |

| Si-H Bond Dissociation Energy | 87.3 | kcal/mol |

These calculated values are critical for understanding the thermochemistry of this compound and predicting its behavior in chemical reactions. wayne.edu

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating the energies required to overcome reaction barriers. While detailed mechanistic pathways for many reactions involving this compound, such as its thermal decomposition (pyrolysis), have not been extensively published, the foundational computational methodologies for such studies are well-established. Thermochemical data, such as bond dissociation energies, provide crucial starting points for predicting likely decomposition pathways. For this compound, the Si-P bond dissociation energy has been calculated at a high level of theory, offering insight into the energy required to initiate its decomposition by cleaving this bond.

For silicon-phosphorus compounds, G2 theory has been successfully used to calculate heats of formation and bond dissociation energies with a mean absolute deviation of 3.4 kcal/mol when using a group additivity scheme. acs.orgwayne.edu Although specific activation energy calculations for this compound rearrangement or decomposition are not prominent in the literature, the bond dissociation energy for the (SiH₃)₂P-SiH₃ bond provides an estimate of the energy required for the initial homolytic cleavage step, a key parameter in understanding its thermal stability.

Table 1: Calculated Thermochemical Data for this compound and Related Fragments

| Species/Process | Parameter | Calculated Value (kcal/mol) | Computational Method |

|---|---|---|---|

| (SiH₃)₃P | Heat of Formation (ΔHf°) | -3.1 | G2 Theory |

| (SiH₃)₃P → (SiH₃)₂P• + •SiH₃ | Bond Dissociation Energy | 70.0 | G2 Theory |

| H₃SiPH₂ | Heat of Formation (ΔHf°) | -0.5 | G2 Theory |

| H₃SiPH₂ → •SiH₃ + •PH₂ | Bond Dissociation Energy | 70.0 | G2 Theory |

Data sourced from ab initio molecular orbital studies on silicon-phosphorus compounds. acs.orgwayne.edu

Reaction mechanisms often proceed through short-lived, high-energy species known as transient intermediates. Computational modeling is uniquely suited to determine the structures, energies, and spectroscopic properties of these fleeting species. Potential intermediates in the decomposition or rearrangement of this compound could include silyl radicals (•SiH₃), phosphinidene species (e.g., H₃Si-P:), or silylenes (e.g., :SiH₂).

For example, in the thermal decomposition of related silicon hydrides, silylene elimination is a known pathway. A hypothetical pathway for this compound could involve the elimination of silylene (:SiH₂) to form disilylphosphine, H₃Si-P(H)-SiH₃, following a silyl group migration and H-abstraction. Computational studies can model the geometry and stability of such intermediates and the transition states connecting them, thereby predicting the most likely reaction pathways. wayne.edu

Investigations into Si-P Multiple Bonding and Isomerism

Computational studies have been crucial in exploring the nature of bonding between silicon and phosphorus, particularly the formation of multiple bonds (double and triple bonds), which were once thought to be unstable for heavier main-group elements.

Theoretical calculations have shown that molecules containing Si=P (phosphasilenes) and Si≡P (phosphasilynes) moieties can be stable, particularly when stabilized by bulky substituents that provide kinetic protection against dimerization or other reactions. Density Functional Theory (DFT) studies on model compounds like H₂Si=PH have calculated the Si=P bond length to be approximately 2.084 Å, with a π-bond energy of about 36 kcal/mol, confirming significant double-bond character. wayne.edu The bonding in these species is often polarized, with the more electronegative phosphorus atom bearing a partial negative charge. NBO (Natural Bond Orbital) analysis can be used to quantify the nature of the σ and π contributions to the multiple bond.

Isomeric rearrangement is a key area of investigation for silylphosphanes. One such process is the rearrangement to form a phosphasilenylidene, an isomer containing a divalent silicon atom. Theoretical predictions have indicated that such rearrangements from heavier analogues of nitriles (like a phosphasilyne) to heavier isonitriles (a phosphasilenylidene) can be energetically feasible. This type of rearrangement highlights the diverse and complex potential energy surface of even simple Si-P-containing molecules.

Validation and Resolution of Experimental Data Discrepancies through Computation

A powerful application of computational chemistry is its ability to validate experimental data and resolve ambiguities or discrepancies. For this compound, early spectroscopic evidence was interpreted as suggesting a planar (D₃h symmetry) structure for the heavy-atom Si₃P skeleton. However, subsequent gas-phase electron diffraction (GED) experiments determined the molecule to be pyramidal (C₃v symmetry).

High-level ab initio molecular orbital calculations have definitively supported the pyramidal structure, providing a clear resolution to this experimental discrepancy. Computational geometry optimization at the MP2/6-31G(d) level of theory calculates a pyramidal structure with Si-P-Si bond angles significantly deviating from the 120° that would be expected for a planar arrangement. The excellent agreement between the calculated and the gas-phase electron diffraction data confirms the accuracy of both the modern experimental technique and the theoretical model.

Table 2: Comparison of Experimental and Calculated Geometrical Parameters for this compound ((SiH₃)₃P)

| Parameter | Experimental (Gas-Phase Electron Diffraction) | Calculated (MP2/6-31G(d)) |

|---|---|---|

| P-Si Bond Length (Å) | 2.248 ± 0.003 | 2.264 |

| Si-P-Si Bond Angle (°) | 96.45 ± 0.50 | 95.5 |

| Si-H Bond Length (Å) | 1.485 ± 0.010 | 1.487 |

| P-Si-H Bond Angle (°) | Not determined | 111.4 |

This table demonstrates the strong agreement between experimental gas-phase data and ab initio calculations, confirming the pyramidal structure of this compound.

Computational Approaches for Rational Ligand Design and Catalyst Performance Prediction

The rational design of catalysts and the accurate prediction of their performance are cornerstones of modern chemical research, aiming to replace serendipitous discovery with targeted development. For phosphorus-based ligands like this compound, computational chemistry offers a powerful toolkit to systematically modify ligand architecture and forecast the catalytic efficacy of the resulting metal complexes. These in silico methods not only accelerate the discovery of novel catalysts but also provide deep insights into the structure-property-activity relationships that govern catalytic cycles.

Computational strategies in this domain primarily revolve around the calculation of molecular descriptors that quantify the essential steric and electronic characteristics of a ligand. These descriptors are then used to build predictive models, often leveraging techniques such as quantitative structure-activity relationship (QSAR) analysis and machine learning (ML), to correlate ligand properties with catalytic performance metrics like yield, turnover frequency, and selectivity.

Key Molecular Descriptors for this compound Ligands

The catalytic behavior of a metal complex is profoundly influenced by the steric and electronic environment created by its ligands. For this compound and its derivatives, several key descriptors can be calculated using computational methods, primarily Density Functional Theory (DFT), to guide catalyst design.

Steric Descriptors: These parameters quantify the bulkiness of the ligand, which is crucial for controlling substrate access to the metal center and influencing the stability of intermediates in a catalytic cycle.

Tolman Cone Angle (θ): A widely used descriptor that measures the solid angle occupied by a ligand at a defined metal-phosphorus distance. For this compound, modifications to the silyl groups (e.g., replacing hydrogen with alkyl or aryl moieties) would significantly alter the cone angle.

Percent Buried Volume (%Vbur): This descriptor provides a more nuanced measure of the steric hindrance by calculating the percentage of the coordination sphere around the metal that is occupied by the ligand. It is particularly useful for assessing the steric impact of complex, asymmetric ligands.

Solid-G: This parameter calculates the shadow cast by the ligand onto a sphere centered on the metal, offering a graphical and quantitative representation of the ligand's steric profile.

Electronic Descriptors: These parameters describe the electron-donating or -accepting nature of the ligand, which modulates the electronic properties of the metal center and, consequently, its reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of the ligand, while the LUMO energy reflects its electron-accepting capacity. The HOMO-LUMO gap is an indicator of the ligand's chemical reactivity and stability.

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the charge distribution within the ligand and the nature of the phosphorus lone pair, offering insights into its σ-donating and π-accepting capabilities.

Calculated Electronic Parameter (CEP): Derived from the CO stretching frequencies in model metal-carbonyl complexes (e.g., [Ni(CO)3L]), this parameter provides a quantitative measure of the net electron-donating strength of the phosphine (B1218219) ligand.

The following interactive table showcases a hypothetical set of calculated descriptors for a series of substituted this compound ligands, illustrating how systematic modifications can tune their steric and electronic properties.

| Ligand | Substituent (R) on Si | Tolman Cone Angle (θ) [°] | % Buried Volume (%Vbur) | HOMO Energy [eV] | LUMO Energy [eV] |

| P(SiH3)3 | H | 135 | 45.2 | -6.8 | -0.5 |

| P(SiMe3)3 | Methyl | 160 | 58.7 | -6.2 | -0.2 |

| P(SiPh3)3 | Phenyl | 185 | 65.1 | -5.9 | -1.1 |

| P(Si(iPr)3)3 | Isopropyl | 195 | 70.3 | -6.0 | -0.1 |

| P(SiF3)3 | Fluorine | 140 | 48.9 | -7.5 | -1.8 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of varying descriptors with ligand substitution.

Predictive Modeling for Catalyst Performance

Once a library of potential this compound ligands and their corresponding descriptors has been generated, predictive models can be developed to establish a relationship between these properties and catalytic performance.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate one or more molecular descriptors to a specific activity, such as the yield of a reaction. A typical linear QSAR model might take the form:

Catalytic Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

For a hypothetical cross-coupling reaction catalyzed by a palladium complex of a substituted this compound ligand, a QSAR model might reveal that the reaction yield is positively correlated with the ligand's cone angle and HOMO energy, suggesting that bulkier, more electron-donating ligands are beneficial. The development of a robust QSAR model involves several steps:

Data Set Selection: A diverse set of ligands with experimentally determined catalytic activities is required.

Descriptor Calculation: Steric and electronic descriptors for all ligands in the set are computed.

Variable Selection: Statistical methods are used to identify the descriptors that have the most significant correlation with the catalytic activity.

Model Construction and Validation: A mathematical model is built and rigorously validated using statistical techniques such as cross-validation and external test sets to ensure its predictive power.

Machine Learning (ML): For more complex relationships that may be non-linear, machine learning algorithms such as artificial neural networks (ANN), support vector machines (SVM), and random forests can be employed. These models can handle a larger number of descriptors and are capable of identifying intricate patterns in the data that may not be apparent from simple linear regression. An ML-based approach could, for instance, predict the enantioselectivity of an asymmetric reaction by learning from a training set of chiral this compound ligands and their corresponding experimental outcomes.

The table below illustrates a hypothetical dataset that could be used to train a QSAR or ML model for predicting the yield of a Suzuki-Miyaura coupling reaction catalyzed by a palladium complex with various this compound ligands.

| Ligand ID | Tolman Cone Angle (θ) [°] | HOMO-LUMO Gap [eV] | NBO Charge on P | Experimental Yield [%] |

| L1 | 135 | 6.3 | 0.85 | 65 |

| L2 | 145 | 6.1 | 0.90 | 78 |

| L3 | 160 | 6.0 | 0.95 | 92 |

| L4 | 175 | 5.8 | 1.00 | 85 |

| L5 | 185 | 4.8 | 0.92 | 75 |

Note: The data in this table is hypothetical and for illustrative purposes.

Through these advanced theoretical and computational studies, the design of this compound-based catalysts can be transformed from a trial-and-error process into a more systematic and predictive science. By understanding and quantifying the key steric and electronic features of these ligands, it becomes possible to rationally design novel catalysts with enhanced performance for a wide range of chemical transformations.

Applications in Materials Science and Advanced Synthetic Chemistry

Precursor Chemistry for Advanced Materials

Trisilylphosphane's utility as a precursor is rooted in its ability to deliver phosphorus and silicon atoms or silylphosphine fragments under specific reaction conditions. rsc.orgresearchgate.net Its greater stability and higher vapor pressure compared to some alternatives make it a practical choice for various applications. confex.comresearchgate.net The molecule is a key component in the fabrication of novel metastable materials at low temperatures. researchgate.net

The semiconductor industry relies on high-purity materials and precise control over doping processes to manufacture microelectronic devices. googleapis.comsemi.org this compound has emerged as a valuable precursor in this field, particularly for processes involving silicon-containing films. guidechem.comgoogleapis.com Its use is advantageous in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, which are fundamental to building modern integrated circuits. justia.comsigmaaldrich.comtechcet.com

This compound is utilized as a chemical precursor for creating high-purity, silicon-containing films. googleapis.comjustia.com In processes like CVD, this compound, often in conjunction with a primary silicon source such as trisilane, enables the deposition of doped silicon films. justia.com The inherent Si-P bonds within the this compound molecule facilitate the controlled incorporation of phosphorus into the silicon matrix. justia.com This method is crucial for producing both amorphous and crystalline (polycrystalline or single crystal) silicon films that form the basis of many semiconductor devices. googleapis.comjustia.com

This compound is an effective n-type dopant source for Group IV semiconductors, notably germanium (Ge) and its alloys like GeSn. rsc.orgconfex.comresearchgate.net The process is compatible with the ultra-low growth temperatures (275-300°C) required for direct-gap GeSn alloys, which are promising for optoelectronic applications. confex.comresearchgate.net

Using this compound in a hot wall Ultra-High Vacuum Chemical Vapor Deposition (UHV-CVD) reactor has successfully produced n-type Ge layers with high active carrier concentrations. researchgate.netconfex.com This approach is favored over alternatives like trigermylphosphine due to this compound's enhanced stability and vapor pressure, which simplifies handling and mixture preparation. confex.comresearchgate.net The silicon introduced from the P(SiH₃)₃ precursor is considered a co-dopant but is found to be electronically passive and does not compromise the crystalline quality or fundamental optical properties of the germanium host material. rsc.orgresearchgate.net

Table 1: N-Doping of Germanium using this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Semiconductor Host | Germanium (Ge), Ge1-ySny | rsc.orgconfex.comresearchgate.net |

| Dopant Source | This compound (P(SiH₃)₃) | rsc.orgconfex.comresearchgate.net |

| Deposition Method | UHV-CVD | confex.comresearchgate.net |

| Growth Temperature | 275 - 300 °C | confex.comresearchgate.net |

| Achieved Dopant Concentration | 5x10¹⁸ - 4x10¹⁹ atoms cm⁻³ | researchgate.netconfex.comresearchgate.net |

| Resulting Film Thickness | 300 - 500 nm | confex.comresearchgate.net |

This compound is a foundational reagent for synthesizing other compounds containing phosphorus-silicon bonds. wayne.eduacs.org While reactions with protonic acids tend to cleave all Si-P bonds to produce phosphine (B1218219) (PH₃), specific reactions allow for the controlled synthesis of novel silylphosphine derivatives. rsc.org

A key application is its use as a delivery agent for -(SiH₃)₂P functionalities. rsc.orgresearchgate.net For instance, it reacts with trimethylaluminum (B3029685) (Me₃Al), trimethylgallium (B75665) (Me₃Ga), and trimethylindium (B1585567) (Me₃In) to create monosubstituted derivatives with the general formula Me₂M-P(SiH₃)₂ (where M = Al, Ga, In). rsc.orgresearchgate.net These reactions demonstrate the utility of this compound in creating more complex organometallic and inorganic molecules with tailored structures and properties. rsc.orgresearchgate.net

This compound and its derivatives are crucial in the synthesis of Group III-V semiconductor materials, including nanomaterials like indium phosphide (B1233454) (InP) quantum dots. rsc.orgresearchgate.netsciopen.com These quantum dots are of great interest as less toxic alternatives to cadmium-based materials for applications in displays and biomedical imaging. sciopen.comfrontiersin.org In these syntheses, silylphosphines act as a reactive source of the phosphide (P³⁻) ion required to form the InP lattice. researchgate.net The reactivity of the silylphosphine precursor is a critical parameter that influences the outcome of the synthesis. researchgate.net this compound itself is part of a broader class of silylphosphine precursors, such as tris(trimethylsilyl)phosphine (B101741) [P(SiMe₃)₃], used for this purpose. researchgate.netmit.edu

The synthesis of high-quality quantum dots requires precise control over the separate stages of nucleation (the formation of initial seed crystals) and growth (the subsequent size increase of these seeds). youtube.comfrontiersin.org The reactivity of the phosphorus precursor is a key factor in managing these kinetics. researchgate.net

Research has shown that different silylphosphine precursors exhibit vastly different reaction rates, which directly impacts the synthesis of InP quantum dots. researchgate.net

Highly Reactive Precursors: Precursors like tris(trimethylsilyl)phosphine [P(SiMe₃)₃] convert rapidly, leading to a fast nucleation event. This is often too rapid to allow for controlled, size-selective growth, making it difficult to separate the nucleation and growth phases. researchgate.net